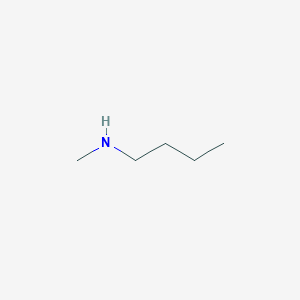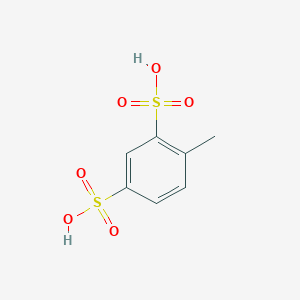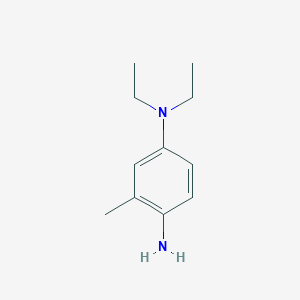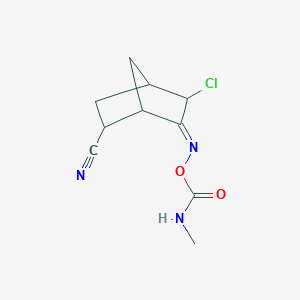
ENT 25,962
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Union Carbide UC-20047 is a compound used primarily as a catalyst in ethylene polymerization. This compound is based on chromocene dispersed on silica and is distinct from other catalysts due to its unique active sites and high responsiveness to hydrogen, which allows for tuning the resulting polymer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Union Carbide UC-20047 is synthesized by contacting a solution of chromocene with partially dehydroxylated silica. The preparation involves the use of various solvents such as pentane, toluene, heptane, and dichloromethane, which are dried and freshly distilled under argon. The silica support is partially dehydroxylated at 700°C .
Industrial Production Methods
The industrial production of Union Carbide UC-20047 involves large-scale preparation of the silica-supported chromocene catalyst. This process requires precise control of reaction conditions, including the density of hydroxyl groups on the silica support, which influences the activity of the catalyst .
Análisis De Reacciones Químicas
Types of Reactions
Union Carbide UC-20047 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different chromium species.
Reduction: Reduction reactions can lead to the formation of chromium hydrides.
Substitution: Substitution reactions involve the replacement of ligands on the chromium center.
Common Reagents and Conditions
Common reagents used in reactions with Union Carbide UC-20047 include ethylene, hydrogen, and various solvents. The reactions typically occur under inert atmospheres, such as argon, and at controlled temperatures .
Major Products
The major products formed from reactions involving Union Carbide UC-20047 are chromium alkyl species and polyethylene. The polymerization of ethylene through a Cossee-Arlman-type mechanism is a key reaction facilitated by this catalyst .
Aplicaciones Científicas De Investigación
Union Carbide UC-20047 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in ethylene polymerization, leading to the production of polyethylene.
Medicine: Research into its use in drug delivery systems and other medical applications.
Industry: Widely used in the production of high-density polyethylene, which is a common plastic material
Mecanismo De Acción
The mechanism of action of Union Carbide UC-20047 involves the formation of monomeric surface-supported chromium hydrides, which are the active sites of the catalyst. These sites are formed in the presence of grafted and adsorbed chromocene as well as residual surface hydroxyl groups. The chromium hydrides initiate polymerization by inserting ethylene through a Cossee-Arlman-type mechanism .
Comparación Con Compuestos Similares
Union Carbide UC-20047 is unique compared to other similar compounds due to its high responsiveness to hydrogen and its distinct active sites. Similar compounds include:
Phillips Catalyst: Based on supported chromium oxide, but less responsive to hydrogen.
Ziegler-Natta Catalyst: Used in polyethylene production but operates through a different mechanism.
Union Carbide UC-20047 stands out due to its ability to produce polyethylene with controlled chain lengths and its pioneering role in surface organometallic chemistry .
Propiedades
Número CAS |
118-43-4 |
|---|---|
Fórmula molecular |
C10H12ClN3O2 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
[(E)-(3-chloro-6-cyano-2-bicyclo[2.2.1]heptanylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C10H12ClN3O2/c1-13-10(15)16-14-9-7-3-5(8(9)11)2-6(7)4-12/h5-8H,2-3H2,1H3,(H,13,15)/b14-9+ |
Clave InChI |
QCQPGRMMDFIQMB-NTEUORMPSA-N |
SMILES |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
SMILES isomérico |
CNC(=O)O/N=C/1\C2CC(C1Cl)CC2C#N |
SMILES canónico |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
Key on ui other cas no. |
15271-41-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


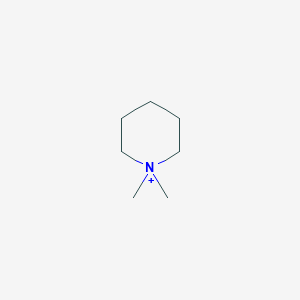
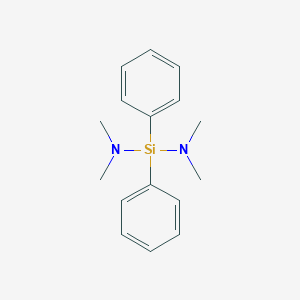
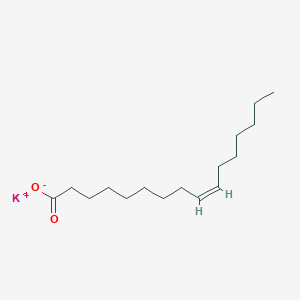
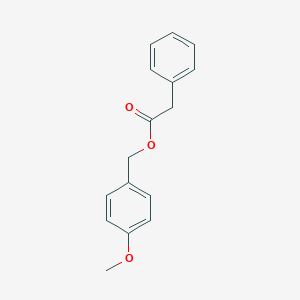
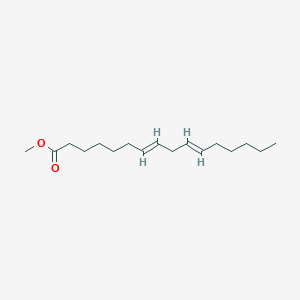
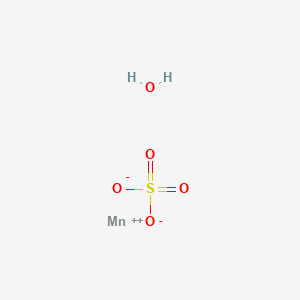
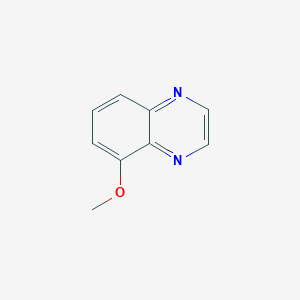
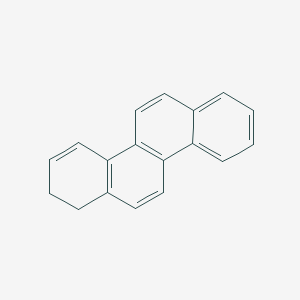
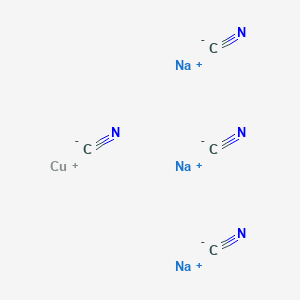
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
